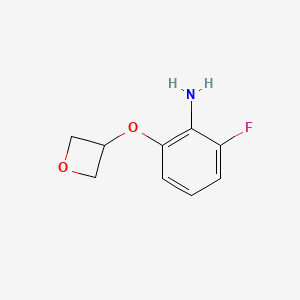
2-Fluoro-6-(oxetan-3-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-(oxetan-3-yloxy)aniline is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol This compound features a fluoro-substituted aniline ring and an oxetane moiety, making it a unique structure in the realm of organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(oxetan-3-yloxy)aniline typically involves the reaction of 2-fluoroaniline with oxetane derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where 2-fluoroaniline reacts with oxetan-3-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Fluoro-6-(oxetan-3-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The fluoro group on the aniline ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amine derivatives, and various substituted aniline compounds depending on the specific reagents and conditions used.
科学的研究の応用
2-Fluoro-6-(oxetan-3-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure may offer advantages in terms of bioavailability and target specificity.
Industry: Used in the development of new materials and chemicals with specific properties. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Fluoro-6-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The fluoro-substituted aniline ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane moiety may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Fluoroaniline: A simpler analogue without the oxetane moiety. It is less reactive and has different chemical properties.
6-(Oxetan-3-yloxy)aniline:
2-Fluoro-4-(oxetan-3-yloxy)aniline: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
2-Fluoro-6-(oxetan-3-yloxy)aniline is unique due to the presence of both the fluoro and oxetane groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Its unique structure also makes it a valuable compound for research in various scientific fields.
特性
IUPAC Name |
2-fluoro-6-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYZENSRURIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














